molecular formula C10H15NO2S B1586079 Ethyl 2-amino-5-isopropylthiophene-3-carboxylate CAS No. 65416-85-5

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

Cat. No. B1586079
CAS RN: 65416-85-5
M. Wt: 213.3 g/mol
InChI Key: CRSNXJLZRGBLAD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is a chemical compound with the CAS Number: 65416-85-5 . It has a molecular weight of 213.3 and its IUPAC name is ethyl 2-amino-5-isopropyl-1H-1lambda3-thiophene-3-carboxylate .


Molecular Structure Analysis

The Inchi Code for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is 1S/C10H16NO2S/c1-4-13-10(12)7-5-8(6(2)3)14-9(7)11/h5-6,14H,4,11H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is a liquid at room temperature . It should be stored in a dark place and under an inert atmosphere .

Scientific Research Applications

Synthesis and Antibacterial/Antifungal Activity

  • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been synthesized and transformed into various derivatives. These compounds have shown promising antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Narayana et al., 2006).

Synthesis of Amino-trifluormethyl-thiophencarbonsäureäthylestern

  • Research on the synthesis of ethyl 4-amino-2-trifluormethyl-thiophene-3-carboxylate and ethyl 3-amino-5-trifluormethylthiophene-2-carboxylate, compounds structurally similar to Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, has been detailed. These syntheses and the confirmation of structures through NMR-spectroscopy have contributed to the development of novel compounds in this chemical class (Hromatka et al., 1974).

Synthesis of Novel Thiophene-Based Bis-Heterocyclic Monoazo Dyes

  • The synthesis of ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate has led to the development of novel thiophene-based bis-heterocyclic monoazo dyes. The study explores their solvatochromic behavior and tautomeric structures, indicating their potential in dye chemistry (Karcı & Karcı, 2012).

Development of Tumor-Selective Agents

  • Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, structurally similar to Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, has been identified as a prototype for tumor-selective agents. These compounds have shown preferential inhibition of various tumor cell lines, suggesting their potential in cancer treatment research (Thomas et al., 2014).

Antimicrobial Activity of Bifunctional Thiophene Derivatives

  • Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate has been utilized to synthesize various fused and polyfunctional substituted thiophenes. These compounds have demonstrated promising antimicrobial activities, indicating their utility in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Synthesis of Corrosion Inhibitors for Industrial Applications

  • Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, a derivative of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, has been developed as a corrosion inhibitor for mild steel. Its efficiency and the formation of adsorbed film on metal surfaces have been confirmed, highlighting its potential in industrial applications (Dohare et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 2-amino-5-propan-2-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-13-10(12)7-5-8(6(2)3)14-9(7)11/h5-6H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSNXJLZRGBLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373379
Record name ethyl 2-amino-5-isopropylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-isopropylthiophene-3-carboxylate

CAS RN

65416-85-5
Record name ethyl 2-amino-5-isopropylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Mojtahedi, MS Abaee, P Mahmoodi… - Synthetic …, 2010 - Taylor & Francis
Under ultrasound irradiation and in the presence of H 2 O/Et 2 NH, ethyl cyanoacetate or malononitrile can combine with α -methylene carbonyl compounds and elemental sulfur to …
Number of citations: 37 www.tandfonline.com

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